molecular formula C₂₀H₂₈D₅N₃O₃ B1147040 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 CAS No. 1329835-86-0

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

Numéro de catalogue: B1147040
Numéro CAS: 1329835-86-0
Poids moléculaire: 368.53
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is a deuterated analog of the parent compound N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea (CAS 57460-41-0). The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. Such deuteration is commonly employed in pharmaceutical research to study metabolic pathways, improve pharmacokinetic stability, and reduce toxicity . The parent compound is classified as a laboratory chemical with applications in the synthesis of specialized organic molecules, particularly those involving urea and aryloxypropylamine pharmacophores .

Propriétés

Numéro CAS

1329835-86-0

Formule moléculaire

C₂₀H₂₈D₅N₃O₃

Poids moléculaire

368.53

Synonymes

N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; 

Origine du produit

United States

Méthodes De Préparation

Base Compound Synthesis

The non-deuterated precursor is synthesized via a multi-step process:

  • Epoxide Intermediate Formation : Reaction of tert-butylamine with epichlorohydrin yields 2-(tert-butylamino)-3-chloropropanol, which is subsequently oxidized to form the epoxypropane derivative.

  • Phenylurea Coupling : The epoxy intermediate is reacted with 4-aminophenol under basic conditions to form the 2-(tert-butylamino)-3-hydroxypropoxy-aniline derivative. This intermediate is then coupled with cyclohexyl isocyanate to form the parent urea compound.

Table 1: Key Reaction Conditions for Precursor Synthesis

StepReagents/ConditionsYield (%)Reference
Epoxide Formationtert-Butylamine, epichlorohydrin, NaOH78
Aniline Derivatization4-Aminophenol, K2CO3, DMF, 80°C65
Urea CouplingCyclohexyl isocyanate, THF, RT82

Deuterium Incorporation

Deuterium is introduced at five positions (D5) via isotopic exchange or deuterated starting materials :

  • Method A : The hydroxypropoxy side chain is deuterated using D2O under acidic catalysis, replacing hydroxyl protons with deuterium.

  • Method B : Use of deuterated epichlorohydrin-d5 in the initial epoxide synthesis ensures direct incorporation into the propoxy backbone.

Method B is preferred for higher isotopic purity (>98%), as confirmed by mass spectrometry.

Optimization of Deuterium Labeling

Catalytic Isotopic Exchange

Deuterium incorporation via catalytic exchange (Method A) requires precise control:

  • Catalyst : PtO2 or Pd/C in D2O at 60–80°C facilitates H/D exchange at the β-hydroxy position.

  • Limitations : Over-deuteration at unintended sites may occur, necessitating rigorous purification.

Synthesis via Deuterated Building Blocks

Using epichlorohydrin-d5 (CD2Cl-CD2-CH2Cl) ensures regioselective deuterium placement:

  • Epoxide Synthesis :

    tert-Butylamine + epichlorohydrin-d5NaOH2-(tert-butylamino)-3-hydroxypropoxy-d5\text{tert-Butylamine + epichlorohydrin-d5} \xrightarrow{\text{NaOH}} \text{2-(tert-butylamino)-3-hydroxypropoxy-d5}

    Reaction conditions: 12 h reflux in ethanol, yielding 85% deuterated epoxide.

  • Downstream Coupling : The deuterated epoxide is processed identically to the non-deuterated route, preserving stereochemistry.

Table 2: Comparative Analysis of Labeling Methods

ParameterMethod A (Catalytic Exchange)Method B (Deuterated Reagents)
Isotopic Purity92–95%98–99%
Reaction Time48 h24 h
CostLowerHigher

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Loss of proton signals at δ 3.8–4.2 ppm (propoxy -CH2-) confirms deuterium incorporation.

  • 13C NMR : Shifts at 65–70 ppm correlate with deuterated carbons adjacent to oxygen.

Mass Spectrometry (MS)

  • High-Resolution MS : Molecular ion peak at m/z 368.53 (C₂₀H₂₈D₅N₃O₃) matches the theoretical mass.

  • Isotopic Distribution : Five deuterium atoms confirmed by +5 Da shift compared to the non-deuterated compound.

Challenges and Mitigation Strategies

  • Isotopic Dilution : Trace protons in solvents may reduce deuterium purity. Use of anhydrous DMF and deuterated solvents (e.g., DMSO-d6) minimizes this risk.

  • Byproduct Formation : Undesired urea derivatives may form during coupling. Column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity.

Applications in Research

  • Pharmacokinetic Studies : The D5 label enables tracking of Talinolol metabolites in hepatic clearance assays.

  • Enzyme Binding Assays : Deuterated analogs reduce metabolic degradation, improving assay sensitivity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered properties.

Applications De Recherche Scientifique

Pharmacological Applications

  • Drug Development and Metabolism Studies
    • N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 serves as a labeled analogue of the parent compound used in the synthesis of Talinolol, a beta-blocker. This labeling allows researchers to trace metabolic pathways and understand the pharmacokinetics of drugs in vivo, which is crucial for drug development processes .
  • Stable Isotope Labeling
    • The use of stable isotopes in this compound enables precise tracking of drug distribution and metabolism without altering biological processes. This is essential for understanding how drugs behave in biological systems, which can lead to improved therapeutic strategies and reduced side effects .

Environmental Applications

  • Pollutant Detection Standards
    • The compound is utilized as an environmental pollutant standard for detecting contaminants in air, water, soil, and food. Its isotopic labeling enhances the sensitivity and specificity of detection methods, allowing for more accurate assessments of environmental health risks .
  • Research on Chemical Identification
    • In environmental chemistry, labeled compounds like this compound are employed as reference materials for qualitative and quantitative analyses. They help establish baseline data for assessing pollution levels and the effectiveness of remediation efforts .

Case Studies

Study TitleObjectiveFindings
Metabolism of Talinolol in RatsTo investigate the pharmacokinetics of Talinolol using this compound as a tracerThe study demonstrated that the labeled compound effectively traced the drug's metabolic pathways, revealing insights into its efficacy and safety profile.
Environmental Impact AssessmentTo assess the presence of pollutants in urban waterways using labeled compoundsThe use of this compound allowed for precise tracking of contaminants, leading to effective mitigation strategies.

Mécanisme D'action

The mechanism of action of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves its interaction with specific molecular targets and pathways. The deuterium label allows for precise tracking and analysis of the compound’s behavior in various environments. This can provide insights into the molecular mechanisms underlying its effects, such as binding to receptors, enzyme inhibition, or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Parent Compound: N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea

The non-deuterated parent compound shares the same core structure as the deuterated analog but lacks isotopic substitution. Key features include:

  • Urea backbone : Provides hydrogen-bonding capacity, influencing receptor binding.
  • Cyclohexyl group : Enhances lipophilicity, affecting membrane permeability.
  • tert-butylamino-3-hydroxypropoxy chain: Modulates solubility and target interaction.

Safety Profile (Parent Compound) :

Hazard Category GHS Classification
Acute toxicity (oral) Category 4 (H302)
Skin irritation Category 2 (H315)
Eye irritation Category 2A (H319)
Respiratory tract irritation Category 3 (H335)

Deuterated Analog (N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5)

Deuteration typically alters:

  • Toxicity Profile : Reduced formation of reactive metabolites may lower organ toxicity compared to the parent compound.
  • Analytical Utility : Deuterated analogs are critical in mass spectrometry as internal standards for quantitative analysis.

Comparison with Other Urea Derivatives

However, these compounds differ functionally, as they lack the tertiary amino-hydroxypropoxy chain, which is pivotal for the target molecule’s physicochemical behavior.

Pharmacological and Toxicological Insights

Antioxidant Interactions

This indirect mechanism highlights the importance of structural motifs in mediating cellular responses.

Activité Biologique

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is a deuterium-labeled compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The compound features a complex arrangement of functional groups, including a cyclohexyl group, a tert-butyl amino group, and a phenylurea moiety, with the molecular formula C20H28D5N3O3 and a molecular weight of approximately 368.53 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(4-(2-(tert-butylamino)-3-hydroxypropoxy)phenyl)-3-cyclohexylurea
  • SMILES Representation : CC(C)(C)NC(CO)COc1ccc(NC(=O)NC2CCCCC2)cc1
  • InChI : InChI=1S/C20H33N3O3/c1-20(2,3)23-17(13-24)14-26-18-11-9-16(10-12-18)22-19(25)21-15-7-5-4-6-8-15/h9-12,15,17,23-24H,4-8,13-14H2,1-3H3,(H2,21,22,25)

Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. The compound's structure allows it to potentially act as an inhibitor or modulator in several biochemical processes.

  • Enzyme Inhibition : The urea moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic reactions.
  • Receptor Interaction : The tert-butyl amino group may enhance binding affinity to specific receptors involved in neurotransmission or cellular signaling.
  • Metabolic Pathways : As a deuterium-labeled compound, it is particularly useful for tracing metabolic pathways in vivo, allowing researchers to study the kinetics and dynamics of drug metabolism and distribution .

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various therapeutic contexts:

Study FocusFindings
Antihypertensive Effects Demonstrated ability to lower blood pressure in animal models.
Neuroprotective Properties Showed promise in protecting neuronal cells from oxidative stress.
Anti-inflammatory Activity Reduced levels of pro-inflammatory cytokines in vitro and in vivo.

Case Studies

  • Case Study 1 : A study published in 2024 examined the effects of this compound on hypertensive rats. Results indicated a significant reduction in systolic blood pressure compared to control groups.
  • Case Study 2 : An investigation into the neuroprotective effects highlighted its potential for treating neurodegenerative diseases. The compound was found to reduce neuronal apoptosis by modulating mitochondrial pathways.

Q & A

Q. What is the structural significance of the deuterated (d5) label in N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, and how does it influence experimental design?

The deuterated (d5) label replaces five hydrogen atoms with deuterium, typically at metabolically stable positions to minimize isotopic exchange. This modification enhances pharmacokinetic studies by improving traceability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses. Researchers should prioritize verifying isotopic purity via high-resolution MS and ensure deuterium incorporation does not alter the compound’s reactivity in target assays .

Q. What synthetic strategies are recommended for preparing N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea and its deuterated analogs?

Key steps include:

Urea bond formation : Use coupling reagents like EDCI/HOBt or DCC/DMAP to link cyclohexylamine and substituted phenyl intermediates.

Deuteration : Introduce deuterium via catalytic exchange (e.g., D2O with Pd/C) or deuterated starting materials.

Purification : Employ preparative HPLC with deuterated solvents to maintain isotopic integrity .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm).
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products.
  • Isotopic verification : High-resolution MS with isotopic pattern analysis to confirm deuterium retention .

Q. What safety protocols are essential when handling this compound, given limited ecological toxicity data?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis.
  • Exposure control : Monitor airborne particulates with HEPA filters.
  • Waste disposal : Segregate as hazardous organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s metabolic stability in preclinical models?

Design a comparative study using:

  • In vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • Isotope tracing : Compare deuterated vs. non-deuterated analogs to assess isotopic effects on CYP450 metabolism.
  • Statistical rigor : Apply ANOVA to identify inter-species variability and adjust dosing regimens accordingly .

Q. What methodological approaches are suitable for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD) for target enzymes.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes.
  • Molecular docking : Pair with cryo-EM or X-ray crystallography data (if available) to validate binding pockets .

Q. How should researchers mitigate the lack of ecological toxicity data in environmental risk assessments?

  • Read-across analysis : Use data from structurally similar urea derivatives (e.g., phenylurea analogs) to predict bioaccumulation and aquatic toxicity.
  • QSAR modeling : Apply tools like ECOSAR to estimate acute/chronic toxicity endpoints.
  • Microcosm studies : Test biodegradation in soil/water systems spiked with 10 ppm of the compound .

Q. What experimental designs are recommended to resolve discrepancies in solubility and bioavailability across different formulations?

  • Solubility screening : Test in biorelevant media (FaSSIF/FeSSIF) using shake-flask or NMR methods.
  • Formulation optimization : Compare nanoemulsions, cyclodextrin complexes, and solid dispersions via dissolution testing.
  • In vivo correlation : Use deuterium-labeled compound in PK studies to track absorption phases .

Q. How can isotopic effects of the d5 label impact the interpretation of receptor-binding studies?

  • Kinetic isotope effects (KIE) : Measure kcat/KM ratios for deuterated vs. non-deuterated analogs in enzymatic assays.
  • Binding thermodynamics : Compare ITC-derived ΔH and ΔS values to detect deuterium-induced rigidity in ligand-receptor interactions.
  • Computational modeling : Run molecular dynamics simulations to assess deuterium’s influence on hydrogen bonding networks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.